molecular formula C16H8S3 B1590991 3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4,6,8,13,15,17-octaene CAS No. 241-13-4

3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4,6,8,13,15,17-octaene

Cat. No.: B1590991
CAS No.: 241-13-4
M. Wt: 296.4 g/mol
InChI Key: PDGITMHDEWXSAM-UHFFFAOYSA-N
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Description

Thieno[3,2-b:4,5-b’]bis1benzothiophene is an organic compound known for its unique structure and properties. It is a fused heterocyclic compound that consists of two thiophene rings and a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thieno[3,2-b:4,5-b’]bis1benzothiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, followed by cyclization to form the fused ring system . The reaction conditions often involve the use of solvents like toluene or dimethylformamide (DMF) and bases such as potassium carbonate.

Industrial Production Methods: Industrial production of Thieno[3,2-b:4,5-b’]bis1benzothiophene may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of microwave-assisted reactions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-b:4,5-b’]bis1benzothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which Thieno[3,2-b:4,5-b’]bis1benzothiophene exerts its effects is primarily related to its electronic structure. The compound’s conjugated π-system allows for efficient charge transport and light absorption. In organic electronics, it facilitates the movement of charge carriers, enhancing the performance of devices like OFETs and OPVs . The molecular targets and pathways involved are largely dependent on the specific application and the functional groups attached to the core structure .

Comparison with Similar Compounds

Uniqueness: Thieno[3,2-b:4,5-b’]bis1benzothiophene stands out due to its unique combination of two thiophene rings and a benzene ring, providing a balance of stability and electronic properties. This makes it particularly suitable for applications in organic electronics and optoelectronics .

Properties

IUPAC Name

3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4,6,8,13,15,17-octaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8S3/c1-3-7-11-9(5-1)13-15(17-11)16-14(19-13)10-6-2-4-8-12(10)18-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGITMHDEWXSAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C4=C(S3)C5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571582
Record name [1]Benzothieno[2',3':4,5]thieno[3,2-b][1]benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

241-13-4
Record name [1]Benzothieno[2',3':4,5]thieno[3,2-b][1]benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4,6,8,13,15,17-octaene
Reactant of Route 2
3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4,6,8,13,15,17-octaene
Reactant of Route 3
3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4,6,8,13,15,17-octaene
Reactant of Route 4
Reactant of Route 4
3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4,6,8,13,15,17-octaene
Reactant of Route 5
3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4,6,8,13,15,17-octaene
Reactant of Route 6
3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4,6,8,13,15,17-octaene

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